Ethyl N-tert-butylcarbamate Ethyl N-tert-butylcarbamate
Brand Name: Vulcanchem
CAS No.: 1611-50-3
VCID: VC7950693
InChI: InChI=1S/C7H15NO2/c1-5-10-6(9)8-7(2,3)4/h5H2,1-4H3,(H,8,9)
SMILES: CCOC(=O)NC(C)(C)C
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol

Ethyl N-tert-butylcarbamate

CAS No.: 1611-50-3

Cat. No.: VC7950693

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl N-tert-butylcarbamate - 1611-50-3

Specification

CAS No. 1611-50-3
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
IUPAC Name ethyl N-tert-butylcarbamate
Standard InChI InChI=1S/C7H15NO2/c1-5-10-6(9)8-7(2,3)4/h5H2,1-4H3,(H,8,9)
Standard InChI Key CUICPJOPYVMUPK-UHFFFAOYSA-N
SMILES CCOC(=O)NC(C)(C)C
Canonical SMILES CCOC(=O)NC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structure

  • IUPAC Name: Ethyl N-(tert-butyl)carbamate

  • Molecular Formula: C₇H₁₅NO₂

  • Molecular Weight: 145.20 g/mol

  • SMILES: CCOC(=O)NC(C)(C)C

  • InChI Key: CUICPJOPYVMUPK-UHFFFAOYSA-N

The molecule comprises a carbamate backbone (-OC(=O)N-) with a tert-butyl substituent on the nitrogen and an ethyl ester group (Figure 1).

Synthesis Methods

Ethyl N-tert-butylcarbamate is synthesized via multiple routes, including:

Carbamate Formation from Amines and Carbon Dioxide

A green synthesis approach utilizes CO₂, ethyl alcohol, and tert-butylamine under basic catalysis (e.g., K₂CO₃) at mild conditions (2.5 MPa, 80°C) . This method avoids toxic reagents like phosgene and achieves yields up to 85%.

Reaction:
NH2C(CH3)3+CO2+C2H5OHBaseC7H15NO2+H2O\text{NH}_2\text{C}(CH_3)_3 + \text{CO}_2 + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{Base}} \text{C}_7\text{H}_{15}\text{NO}_2 + \text{H}_2\text{O}

Patent-Based Synthetic Routes

A Chinese patent (CN104086460B) describes a two-step reduction process for analogous carbamates using sodium borohydride and polyformaldehyde, achieving 84–85% yield . Though focused on methylamino derivatives, this methodology could be adapted for ethyl variants.

Table 1: Comparison of Synthesis Methods

MethodReagents/ConditionsYieldReference
CO₂-Based Green Synthesistert-Butylamine, CO₂, EtOH, K₂CO₃85%
Pd-Catalyzed AmidationAryl bromides, Pd₂(dba)₃, NaOtBu43–83%
Reductive AminationNaBH₄, polyformaldehyde, THF84–85%

Physical and Chemical Properties

Physicochemical Data

  • Appearance: Colorless to pale yellow liquid

  • Density: 1.1274 g/cm³ (estimated)

  • Boiling Point: 218.95°C (estimated)

  • Solubility: Soluble in chloroform, methanol; slightly soluble in water

  • Storage: Recommended at +4°C under inert atmosphere

Spectroscopic Data

  • IR (cm⁻¹): N-H stretch (~3350), C=O (~1700), C-O (~1250)

  • ¹H NMR (CDCl₃): δ 1.20 (t, 3H, CH₂CH₃), 1.40 (s, 9H, C(CH₃)₃), 4.10 (q, 2H, OCH₂), 5.10 (br s, 1H, NH)

Applications

Pharmaceutical Intermediates

Ethyl N-tert-butylcarbamate serves as a precursor in drug synthesis. For example, it is utilized in:

  • Non-fused tricyclic compounds: Patent WO2018204532A1 highlights its role in developing inhibitors targeting the Hippo-YAP/TAZ pathway for cancer therapy .

  • Antineoplastic agents: Derivatives exhibit activity in PBK (physiologically based kinetic) models for toxicokinetic studies .

Polymer Science

Carbamates like Ethyl N-tert-butylcarbamate are key in manufacturing polyurethanes, foams, and coatings due to their stability and reactivity .

Table 2: Key Applications

ApplicationRoleReference
Drug SynthesisIntermediate for antineoplastic agents
Polymer ProductionMonomer for polyurethanes
Toxicokinetic ModelingReference compound in PBK studies

Research Advancements

Catalytic Innovations

Recent studies emphasize Pd-catalyzed reactions for efficient carbamate functionalization. For instance, room-temperature amidation reduces energy costs and improves selectivity .

Green Chemistry

The adoption of CO₂ as a C1 source aligns with sustainable practices, minimizing waste and hazardous byproducts .

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